Toxoflavin

Overview

Description

Toxoflavin is a phytotoxin produced by various bacteria, including Burkholderia glumae and Burkholderia gladioli . It is known for its role in causing diseases in plants, such as rice grain rot and wilt in many field crops . This compound also exhibits antibiotic properties and acts as a pH indicator, changing color at different pH levels .

Mechanism of Action

Target of Action

Toxoflavin primarily targets the Inositol-requiring enzyme 1α (IRE1α) and the transcription factor 4 (TCF4)/β-catenin complex . IRE1α is a conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . The TCF4/β-catenin complex is involved in Wnt signaling pathways .

Mode of Action

This compound acts as a potent IRE1α inhibitor . It inhibits the IRE1-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1 . It also acts as an antagonist of the TCF4/β-catenin complex .

Biochemical Pathways

This compound affects the IRE1-XBP1s signaling pathway, which is part of the unfolded protein response (UPR) engaged as an adaptive strategy for protein folding homeostasis under ER stress . It also impacts the Wnt signaling pathway by inhibiting the TCF4/β-catenin complex .

Result of Action

The inhibition of IRE1 by this compound leads to the oxidation of four conserved cysteine residues (CYS-605, CYS-630, CYS-715, and CYS-951) in IRE1 to sulfonic groups by reactive oxygen species (ROS) . This inhibition can improve existing clinical treatments against various cancers .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of oxygen, reducing agents like dithiothreitol, and the pH of the environment . For instance, this compound acts as a pH indicator, changing between yellow and colorless at pH 10.5 .

Biochemical Analysis

Biochemical Properties

The toxoflavin biosynthetic gene cluster contains a tox operon composed of five genes, toxABCDE . ToxB is predicted to encode a GTP cyclohydrolase II, which is the first enzyme (RibA) in riboflavin biosynthesis . ToxE is also homologous to RibD, the bifunctional deaminase/reductase acting on the RibA product . This suggests that this compound and riboflavin biosynthesis share the first two steps in their respective biosyntheses .

Cellular Effects

This compound has been reported to possess antitumor activity . A series of this compound analogs were synthesized, among which D43 displayed a significant dose-dependent inhibitory effect on the proliferation of TNBC cells . The accumulation of unfolded and misfolded proteins in the ER lumen, a condition called ER stress, affects various signaling processes, such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Molecular Mechanism

This compound is found to be a potent IRE1 RNase inhibitor . In molecular docking experiments, the binding of this compound with IRE1α was affirmed, and its binding site was predicted, suggesting that the structure of this compound itself participates in the inhibition of IRE1α .

Temporal Effects in Laboratory Settings

This compound causes time- and reducing reagent-dependent irreversible inhibition on IRE1 . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, this compound analog D43 has shown a significant dose-dependent inhibitory effect on the proliferation of TNBC cells .

Metabolic Pathways

This compound and riboflavin biosynthesis share the first two steps in their respective biosyntheses . This suggests that this compound is involved in similar metabolic pathways as riboflavin.

Subcellular Localization

Given its role as an IRE1 RNase inhibitor, it may be localized to the endoplasmic reticulum where IRE1 is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The initial step in the biosynthesis is catalyzed by GTP cyclohydrolase II, encoded by toxB, which converts GTP into a precursor for toxoflavin . The subsequent steps involve a series of enzymatic reactions that lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound is typically carried out using bacterial fermentation. Burkholderia glumae is cultured under controlled conditions to produce this compound, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Toxoflavin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of oxygen and a reducing agent such as dithiothreitol.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Reduction: Specific reducing agents are used for reduction reactions.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Toxoflavin has several scientific research applications, including:

Comparison with Similar Compounds

- Fervenulin

- Reumycin

Toxoflavin’s unique properties make it a valuable compound for research and industrial applications, particularly in the fields of agriculture and medicine.

Biological Activity

Toxoflavin, a compound first isolated from Pseudomonas cocovenenans in 1933, is a pyrimido[5,4-e][1,2,4]triazine derivative known for its diverse biological activities. This article explores the biological activity of this compound, particularly its antitumor, antifungal, and antibacterial properties, supported by recent research findings and case studies.

This compound's structure allows it to interact with various biological targets. It has been shown to induce oxidative stress and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models. The compound promotes the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest at the G2/M phase .

Mechanisms include:

- Oxidative Stress Induction: this compound increases intracellular ROS levels, which can lead to apoptosis in cancer cells.

- Inhibition of Protein Disulfide Isomerase (PDI): Certain analogs of this compound inhibit PDI, triggering endoplasmic reticulum stress and autophagy responses in glioblastoma cells .

- Targeting Signaling Pathways: this compound affects the β-catenin/Tcf signaling pathway, which is crucial for tumorigenesis .

Antitumor Activity

Recent studies have highlighted the potential of this compound analogs as anticancer agents. For instance, the analog D43 exhibited significant antiproliferative effects against TNBC cell lines (MDA-MB-231 and HCC1806). The findings suggest that D43 not only inhibited DNA synthesis but also induced apoptosis through ROS generation .

Case Study: D43 in TNBC

- Cell Lines Used: MDA-MB-231 and HCC1806.

- Effects Observed:

- Dose-dependent inhibition of cell proliferation.

- Induction of DNA damage.

- Promotion of apoptosis.

- Reversal of effects with N-acetylcysteine (NAC), indicating ROS involvement.

| Parameter | Result |

|---|---|

| Cell Proliferation | Inhibited |

| DNA Damage | Induced |

| Apoptosis | Promoted |

| Cell Cycle Arrest Phase | G2/M |

Antifungal Activity

This compound also demonstrates potent antifungal properties. A study involving Burkholderia gladioli showed that purified this compound effectively inhibited various fungal pathogens, including Aspergillus fumigatus and Candida albicans, even against azole-resistant strains . This broad-spectrum antifungal activity positions this compound as a promising candidate in combating fungal infections.

Efficacy Against Fungal Pathogens

- Pathogens Tested:

- Aspergillus fumigatus

- Candida albicans

- Cryptococcus neoformans

| Pathogen | Inhibition Observed |

|---|---|

| Aspergillus fumigatus | Strong |

| Candida albicans | Strong |

| Azole-resistant mutants | Effective |

Antibacterial Activity

This compound has been shown to enhance the virulence of certain bacterial strains. For example, its production by Burkholderia gladioli is linked to increased pathogenicity in plant hosts . The compound's role as a phytotoxin further underscores its significance in microbial ecology and plant pathology.

Mechanism in Bacterial Virulence

Properties

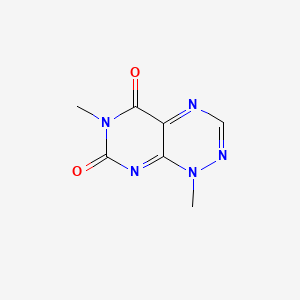

IUPAC Name |

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGRAIAQIAUZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861658 | |

| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-82-2 | |

| Record name | Xanthothricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toxoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toxoflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOXOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5YI4IP1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.